Lipophilicity (XLogP3) Comparison
The computed partition coefficient (XLogP3) for 6-Chloro-4-fluoro-1H-indazole is 2.3, placing it in the optimal lipophilicity range for oral bioavailability and CNS penetration in derived drug candidates [1]. By comparison, the mono-chlorinated analog 6-chloro-1H-indazole has an XLogP3 of 2.1, while the mono-fluorinated analog 4-fluoro-1H-indazole has an XLogP3 of 1.5 [1]. The combined halogenation yields a subtle but potentially meaningful increase in lipophilicity, which can improve membrane permeability when incorporated into final compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 6-chloro-1H-indazole (XLogP3 = 2.1); 4-fluoro-1H-indazole (XLogP3 = 1.5) |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 6-chloro analog; +0.8 vs. 4-fluoro analog |
| Conditions | Values computed by PubChem using XLogP3 algorithm (2021 release) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability; the 2.3 value positions the derived compounds in a favorable range for balanced solubility and permeability.
- [1] PubChem Compound Summary for CID 24728444 (6-Chloro-4-fluoro-1H-indazole), CID 13931032 (6-chloro-1H-indazole), CID 277146 (4-fluoro-1H-indazole). National Center for Biotechnology Information (2024). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
